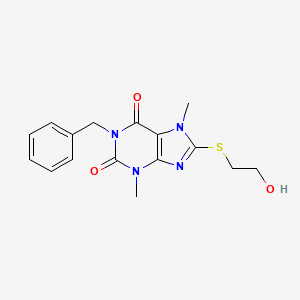

![molecular formula C9H14F2O B2405962 [(3S,8R)-2,2-Difluorospiro[2.5]octan-8-yl]methanol CAS No. 2503155-19-7](/img/structure/B2405962.png)

[(3S,8R)-2,2-Difluorospiro[2.5]octan-8-yl]methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

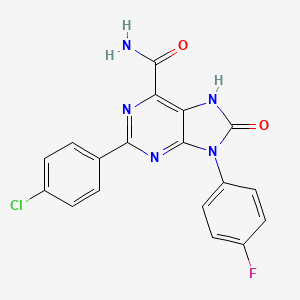

The compound “[(3S,8R)-2,2-Difluorospiro[2.5]octan-8-yl]methanol” is a type of spiro compound . Spiro compounds have attracted significant interest in medicinal chemistry due to their numerous biological activities attributed primarily to their versatility and structural similarity to important pharmacophore centers .

Aplicaciones Científicas De Investigación

Methanol Production and Applications

Methanol, a simple alcohol, is a versatile chemical compound used as a building block for more complex chemicals like acetic acid and methylamines. Its synthesis from CO2 and H2 presents a method for reducing CO2 emissions. Additionally, methanol is considered a promising clean-burning fuel with high octane number, useful in energy storage and hydrogen conservation (Dalena et al., 2018).

Chiral Bridged Azepanes Synthesis

[(3S,8R)-2,2-Difluorospiro[2.5]octan-8-yl]methanol is involved in the synthesis of chiral-bridged azepanes. These compounds are synthesized using reactions like Mitsunobu or mesylation conditions and have applications in stereoselective organic synthesis (Wojaczyńska et al., 2012).

Fuel and Engine Performance

Methanol, including its derivatives, has been studied for its potential in enhancing engine performance and reducing emissions. For instance, using methanol in high compression ratio engines can increase efficiency and reduce emissions like CO, CO2, and NOx (Çelik et al., 2011).

Catalysis and Chemical Reactions

Methanol and its derivatives play a role in catalytic reactions. For example, methanol adsorption and desorption on metal oxide catalysts like ceria nanocrystals have been studied to understand surface site characteristics (Wu et al., 2012).

Photolysis and Organic Synthesis

In photolysis studies, derivatives of methanol have been used to understand the formation of different organic compounds. This research is fundamental in developing new methods for organic synthesis (Yates & Helferty, 1983).

Autoignition Characteristics in Fuels

The autoignition behavior of alcohol fuels, including methanol, has been studied to improve octane blending components for modern gasoline engine technologies (Yates et al., 2010).

Direcciones Futuras

Spiro compounds have shown significant potential in medicinal chemistry, with numerous biological activities attributed to their versatility and structural similarity to important pharmacophore centers . Future research may focus on further exploring the potential applications of these compounds in various fields, including as potential antioxidant drugs .

Propiedades

IUPAC Name |

[(3S,8R)-2,2-difluorospiro[2.5]octan-8-yl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14F2O/c10-9(11)6-8(9)4-2-1-3-7(8)5-12/h7,12H,1-6H2/t7-,8-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHJWKXSNWHWPAX-YUMQZZPRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC2(F)F)C(C1)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@]2(CC2(F)F)[C@@H](C1)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14F2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-cyanocyclopentyl)-2-(4-cyclopropyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetamide](/img/structure/B2405880.png)

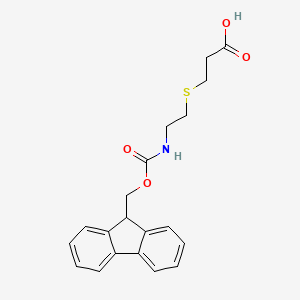

![N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide](/img/structure/B2405883.png)

![3-((5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2405889.png)

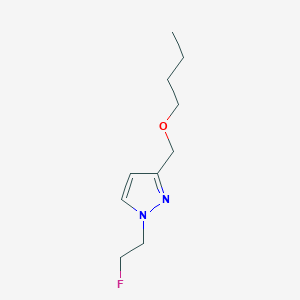

![1-[2-(2-fluorophenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B2405891.png)

![6-[[(4-Fluorophenyl)methylamino]methyl]-3H-1,3-benzothiazol-2-one;hydrochloride](/img/structure/B2405897.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetamide](/img/structure/B2405898.png)

![Ethyl 2-[(2-chlorobenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2405899.png)

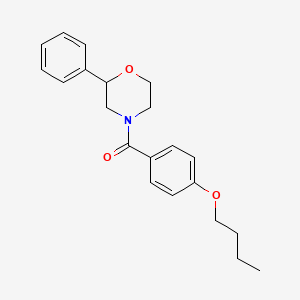

![2-(4-Chlorophenyl)-5-(pyridin-3-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2405901.png)